molecular formula C7H14OSi B1585719 4-Trimethylsilyl-3-butyn-1-ol CAS No. 2117-12-6

4-Trimethylsilyl-3-butyn-1-ol

Cat. No. B1585719
CAS RN: 2117-12-6
M. Wt: 142.27 g/mol
InChI Key: VSTMVAFCUIGHQI-UHFFFAOYSA-N
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Patent
US04710508

Procedure details

4-Trimethylsilyl-3-butyne-1-ol (14.2 g, 0.1 mol) and 0.2 ml of pyridine were dissolved in 50 ml of diethyl ether under a nitrogen atmosphere. Phosphorus tribromide (3.8 ml, 0.04 mol) was slowly added and the mixture was heated under reflux for 2 hours. Isolation of the product by conventional means yielded 9.6 g of 4-bromo-1-trimethylsilyl-1-butyne as a clear liquid, bp 35°-38° C. at 1 mm Hg.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:9])([CH3:8])[C:3]#[C:4][CH2:5][CH2:6]O.N1C=CC=CC=1.P(Br)(Br)[Br:17]>C(OCC)C>[Br:17][CH2:6][CH2:5][C:4]#[C:3][Si:2]([CH3:9])([CH3:8])[CH3:1]

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
C[Si](C#CCCO)(C)C
Name
Quantity
0.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
BrCCC#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: CALCULATEDPERCENTYIELD 117%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.